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Compound of Interest

Compound Name: Ethyl 4-hydroxyphenylacetate

Cat. No.: B126605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
hydroxyphenylacetate, a key intermediate in the synthesis of various pharmaceuticals. The

document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties
IUPAC Name: ethyl 2-(4-hydroxyphenyl)acetate[1]

Synonyms: Ethyl (p-hydroxyphenyl)acetate, 4-Hydroxyphenylacetic acid ethyl ester[1]

CAS Number: 17138-28-2[1]

Molecular Formula: C₁₀H₁₂O₃[1]

Molecular Weight: 180.20 g/mol [1]

Appearance: White to pale cream crystals or powder[2]

Melting Point: 33.0-41.5°C[2]
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Spectroscopic Data
The following sections detail the NMR, IR, and MS data for Ethyl 4-hydroxyphenylacetate,

presented in a clear and structured format for easy interpretation and comparison.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 4-hydroxyphenylacetate (Solvent: CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.13 Doublet (d) 2H
Ar-H (ortho to -

CH₂COOEt)

6.76 Doublet (d) 2H Ar-H (ortho to -OH)

4.15 Quartet (q) 2H -O-CH₂-CH₃

3.54 Singlet (s) 2H Ar-CH₂-COO-

1.26 Triplet (t) 3H -O-CH₂-CH₃

~5-6 (variable) Broad Singlet 1H Ar-OH

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and

temperature.

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 4-hydroxyphenylacetate (Solvent: CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b126605?utm_src=pdf-body
https://www.benchchem.com/product/b126605?utm_src=pdf-body
https://www.benchchem.com/product/b126605?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

172.5 C=O (Ester)

155.0 C-OH (Aromatic)

130.5 C-H (Aromatic, ortho to -CH₂COOEt)

126.5 C-CH₂COOEt (Aromatic)

115.5 C-H (Aromatic, ortho to -OH)

61.0 -O-CH₂-CH₃

40.5 Ar-CH₂-COO-

14.2 -O-CH₂-CH₃

The IR spectrum identifies the functional groups present in the molecule based on their

characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for Ethyl 4-hydroxyphenylacetate

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (Phenolic)

3050-3000 Medium C-H stretch (Aromatic)

2980-2850 Medium C-H stretch (Aliphatic)

1735-1715 Strong C=O stretch (Ester)[3]

1610, 1515 Medium C=C stretch (Aromatic ring)[3]

1250-1200 Strong C-O stretch (Ester)

1170 Medium C-O stretch (Phenolic)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Mass Spectrometry Data for Ethyl 4-hydroxyphenylacetate
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m/z Relative Intensity Proposed Fragment

180 Moderate [M]⁺ (Molecular Ion)[1]

135 Moderate [M - OCH₂CH₃]⁺

107 High
[M - COOCH₂CH₃]⁺ or [HO-

C₆H₄-CH₂]⁺[1]

77 Moderate [C₆H₅]⁺

The fragmentation pattern is consistent with the structure of Ethyl 4-hydroxyphenylacetate.

The base peak at m/z 107 corresponds to the stable benzylic cation formed after the loss of the

carbethoxy group.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 4-hydroxyphenylacetate in

0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain tetramethylsilane

(TMS) as an internal standard (0 ppm).

Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Set the spectral width to cover the range of -2 to 12 ppm.

A relaxation delay of 1-2 seconds is typically sufficient.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.
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A higher number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Set the spectral width to cover the range of 0 to 200 ppm.

Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

TMS.

Sample Preparation:

Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.

Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform) that has

minimal absorption in the regions of interest. Use a liquid cell with appropriate window

material (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder (for KBr pellet) or the pure

solvent (for solution).

Place the sample in the spectrometer and record the sample spectrum.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or coupled with a gas chromatography (GC-MS) or liquid

chromatography (LC-MS) system. For GC-MS, a dilute solution of the sample in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
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Instrumentation: A mass spectrometer equipped with an appropriate ionization source,

typically Electron Ionization (EI) for GC-MS.

Acquisition:

Ionization: In EI mode, use a standard electron energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z

40 to 300.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions. Propose a fragmentation pathway consistent with the observed

peaks.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Ethyl 4-hydroxyphenylacetate.
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Caption: General workflow for spectroscopic analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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